2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol
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Overview
Description
2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For example, the reaction of 5-methyl-2-indolecarboxaldehyde with 2-methoxyphenol under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: A compound with a similar indole core but different functional groups.
Uniqueness
2-Methoxy-4-(5-methyl-1H-indol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62613-54-1 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-methoxy-4-(5-methyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C16H15NO2/c1-10-3-5-13-12(7-10)8-14(17-13)11-4-6-15(18)16(9-11)19-2/h3-9,17-18H,1-2H3 |
InChI Key |
RJSRYYOKHMMJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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